1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one
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Overview
Description
1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the condensation of pyrazole derivatives with pyridine derivatives. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of substituted pyrazole-pyridine derivatives.
Scientific Research Applications
1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 1-(2-Pyridyl)-3-(1H-pyrazol-1-yl)propan-1-one
- 2-(1H-Pyrazol-1-yl)pyridine
- 4-(1H-Pyrazol-1-yl)pyridine
Uniqueness: 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-5-11-10(7-9)13-6-2-4-12-13/h2-7H,1H3 |
InChI Key |
BVYRTQCQORPPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N2C=CC=N2 |
Origin of Product |
United States |
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